molecular formula C14H19N3OS B10843576 4-(4-Cyclohexylthiosemicarbazono)methyl-phenol

4-(4-Cyclohexylthiosemicarbazono)methyl-phenol

Cat. No.: B10843576
M. Wt: 277.39 g/mol
InChI Key: GRDLPUUYRVMQPX-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-cyclohexylthiosemicarbazono)methyl-phenol is a complex organic compound with a unique structure that includes a phenol group and a cyclohexylthiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol typically involves the reaction of 4-hydroxybenzaldehyde with cyclohexylthiosemicarbazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the formation of the desired product. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-cyclohexylthiosemicarbazono)methyl-phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-cyclohexylthiosemicarbazono)methyl-phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-cyclohexylthiosemicarbazono)methyl-phenol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyclohexylthiosemicarbazono)methyl-benzene
  • 4-(4-cyclohexylthiosemicarbazono)methyl-aniline
  • 4-(4-cyclohexylthiosemicarbazono)methyl-toluene

Uniqueness

4-(4-cyclohexylthiosemicarbazono)methyl-phenol stands out due to its unique combination of a phenol group and a cyclohexylthiosemicarbazone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H19N3OS

Molecular Weight

277.39 g/mol

IUPAC Name

1-cyclohexyl-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea

InChI

InChI=1S/C14H19N3OS/c18-13-8-6-11(7-9-13)10-15-17-14(19)16-12-4-2-1-3-5-12/h6-10,12,18H,1-5H2,(H2,16,17,19)/b15-10+

InChI Key

GRDLPUUYRVMQPX-XNTDXEJSSA-N

Isomeric SMILES

C1CCC(CC1)NC(=S)N/N=C/C2=CC=C(C=C2)O

Canonical SMILES

C1CCC(CC1)NC(=S)NN=CC2=CC=C(C=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.